molecular formula C14H25NO3 B2437064 Tert-butyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 1474018-01-3

Tert-butyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No. B2437064
CAS RN: 1474018-01-3
M. Wt: 255.358
InChI Key: CBWQOIMZVQPPSY-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate, also known as TB-HOC, is a chemical compound that has shown potential in various scientific research applications.

Scientific Research Applications

Asymmetric Synthesis

The compound has been utilized in the asymmetric synthesis of tropane alkaloids, such as the synthesis of (+)-pseudococaine. This process involves ring-closing iodoamination, providing a template for further elaboration into complex alkaloid structures (Brock et al., 2012).

Molecular Structure and Synthesis

Several studies have focused on the synthesis and structural analysis of derivatives of this compound. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized as a cyclic amino acid ester, and its molecular structure was characterized using various spectroscopic techniques and X-ray diffraction analysis (Moriguchi et al., 2014).

Chemistry of 8-Azabicyclo[3.2.1]octanes

The compound's chemistry involves various reactions like mesylation, elimination, epoxidation, and ring-opening. These reactions are essential in producing diverse chemical structures with potential applications in medicinal chemistry and drug development (Baylis & Thomas, 2007).

Combinatorial Synthesis

It has been used in combinatorial synthesis methods, particularly in creating libraries of compounds like benztropine analogues. This process involves radical azidonation and Grignard reactions, contributing to the exploration of new compounds in drug discovery (Pedersen et al., 2004).

Synthesis of Constrained Proline Analogues

The compound serves as a basis for synthesizing novel proline analogues with bicyclic structures, offering potential applications in peptide chemistry and drug design (Casabona et al., 2007).

Synthesis of Piperidine Derivatives

It is a key intermediate in the synthesis of piperidine derivatives, which are important in pharmaceutical chemistry. These derivatives can be further modified to create various bioactive molecules (Moskalenko & Boev, 2014).

properties

IUPAC Name

tert-butyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-11-4-5-12(15)9-10(8-11)6-7-16/h10-12,16H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWQOIMZVQPPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Synthesis routes and methods

Procedure details

After a solution of tert-butyl 3-(2-ethoxy-2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate (1.7 g) in THF (10 mL) was cooled to −78° C. in an argon atmosphere, a 1.02 M solution of diisobutylaluminium hydride in toluene (17.5 mL) was added dropwise thereto, then, the mixture was stirred at the same temperature for 1 hour, and further stirred at 0° C. for 30 minutes. An aqueous Rochelle salt solution and EtOAc were added the reaction mixture, followed by stirring for 1 hour. After the temperature of the reaction mixture was raised to room temperature, extraction thereof was performed using EtOAc, and the extract was washed with saturated brine. The organic layer was dried over MgSO4 and filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (Hex:EtOAc=97:3 to 80:20), whereby tert-butyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate (0.83 g) was obtained as a colorless oil.
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